molecular formula C27H26Cl2N4O2 B609082 MK2-IN-1 hydrochloride

MK2-IN-1 hydrochloride

Cat. No.: B609082
M. Wt: 509.4 g/mol
InChI Key: AZDOSXSDARWKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK2-IN-1 hydrochloride is a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2). It is known for its non-ATP competitive binding mode and has an inhibitory concentration (IC50) of 0.11 micromolar for MK2 . This compound is widely used in scientific research to study the role of MK2 in various cellular processes, including inflammation and stress response.

Mechanism of Action

Target of Action

MK2-IN-1 hydrochloride primarily targets MAPKAPK2 (MK2) , also known as mitogen-activated protein kinase-activated protein kinase 2 . MK2 is a downstream effector of the p38 mitogen-activated protein kinase (MAPK) pathway. Its role is to regulate the stability of mRNAs encoding inflammatory cytokines .

Mode of Action

This compound interacts with MK2, inhibiting its activity. By doing so, it disrupts downstream signaling events triggered by p38 MAPK activation. Specifically, this compound impairs the phosphorylation level of serine residues in the Tfcp2l1 protein . This disruption affects the cellular response to stress, inflammation, and other stimuli.

Biochemical Pathways

The p38 MAPK-MK2 pathway plays a crucial role in cellular stress responses, including inflammation, cell cycle regulation, and DNA damage repair. By inhibiting MK2, this compound interferes with these pathways, potentially modulating cytokine production, cell proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MK2-IN-1 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the free base to its hydrochloride salt form to improve its solubility and stability .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in solid form and stored under nitrogen at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: MK2-IN-1 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

MK2-IN-1 hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the role of MK2 in various chemical reactions and pathways.

    Biology: Employed in cell-based assays to investigate the effects of MK2 inhibition on cellular processes such as apoptosis, proliferation, and differentiation.

    Medicine: Explored as a potential therapeutic agent for diseases involving inflammation and stress response, such as rheumatoid arthritis and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting MK2

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2.ClH/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31;/h1-14,29H,15-19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDOSXSDARWKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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